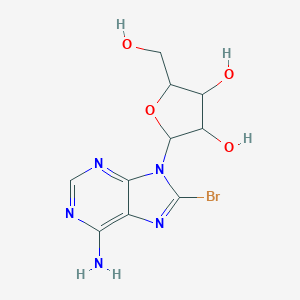

8-Bromoadenosine

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUPMOPLUQHMLE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021364 | |

| Record name | 8-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2946-39-6 | |

| Record name | 8-Bromoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-BROMOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C9T4TXH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Bromoadenosine mechanism of action in PKA pathway

An In-depth Technical Guide to the Mechanism of Action of 8-Bromoadenosine in the PKA Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism by which 8-Bromoadenosine and its cyclic monophosphate form, 8-Bromo-cAMP, activate the Protein Kinase A (PKA) signaling pathway. It includes detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding for research and development applications.

Introduction to the PKA Signaling Pathway

Protein Kinase A (PKA) is a crucial serine/threonine kinase that serves as a primary intracellular effector for the second messenger cyclic adenosine monophosphate (cAMP).[1] The activation of PKA initiates a cascade of phosphorylation events that regulate a vast array of cellular processes, including gene transcription, metabolism, cell cycle progression, and ion channel function.[1][2][3] Consequently, the cAMP/PKA pathway is a significant target in drug discovery and development.

8-Bromoadenosine is an adenosine analog, and its derivative, 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP or 8-Br-cAMP), is a widely used synthetic, cell-permeable analog of cAMP.[4] It is a powerful tool for researchers to selectively and robustly activate the PKA pathway to study its downstream effects.

Core Mechanism of Action

The canonical activation of PKA occurs when intracellular cAMP levels rise. 8-Bromo-cAMP mimics this natural activation process but with several key advantages for experimental applications.

PKA Holoenzyme Structure and Activation

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits contain an autoinhibitory domain that binds to the active site of the catalytic subunits, keeping them inactive.

The activation sequence is as follows:

-

Binding of Activator: Four molecules of a cyclic nucleotide activator (like cAMP or 8-Bromo-cAMP) bind to two distinct cyclic nucleotide-binding (CNB) domains on each of the two regulatory subunits.

-

Conformational Change: This binding induces a significant conformational change in the regulatory subunits.

-

Dissociation of Catalytic Subunits: The conformational change leads to the dissociation of the now-activated catalytic subunits from the regulatory subunits.

-

Substrate Phosphorylation: The free and active catalytic subunits are then able to phosphorylate target substrate proteins on specific serine or threonine residues, initiating downstream cellular responses.

The Role and Advantages of 8-Bromo-cAMP

8-Bromo-cAMP activates PKA through the same fundamental mechanism as cAMP but possesses distinct properties that make it a potent and reliable experimental tool:

-

Enhanced Binding Affinity: The presence of the bromo group at the 8th position of the adenine ring enhances its binding affinity for the PKA regulatory subunits, making it a potent activator.

-

Cell Permeability: 8-Bromo-cAMP is a membrane-permeable compound, allowing it to be directly applied to cells in culture to activate intracellular PKA.

-

Resistance to Phosphodiesterases (PDEs): It exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP. This resistance leads to a more sustained elevation of the activator concentration within the cell, resulting in prolonged and robust PKA activation compared to transient activation by natural signals.

Quantitative Data on PKA Activation

The potency of PKA activators is typically quantified by their activation constant (Ka) or half-maximal effective concentration (EC50). Lower values indicate higher potency.

| Compound | Parameter | Value | Organism/System | Reference |

| 8-Bromo-cAMP | Ka | 0.05 µM | Not Specified | |

| cAMP | Ka | ~0.1-1 µM | Bovine Skeletal Muscle | General Textbook Value |

| 8-Cl-cAMP | Growth Inhibition | Induces differentiation | Various Cancer Cell Lines |

Note: Ka values for cAMP can vary depending on the PKA isoform and experimental conditions. The value for 8-Cl-cAMP is provided for context on a related analog's biological effect.

Detailed Experimental Protocols

Several robust methods are available to measure PKA activation by 8-Bromoadenosine derivatives. The choice of assay depends on the research question, sample type, and available equipment.

In Vitro PKA Kinase Activity Assay (Luminescence)

This method, exemplified by the ADP-Glo™ Kinase Assay, quantifies PKA activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: PKA phosphorylates a specific substrate, converting ATP to ADP. The remaining ATP is depleted, and the generated ADP is converted back to ATP, which is used in a luciferase reaction to produce a light signal proportional to PKA activity.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare solutions of purified PKA enzyme, a PKA substrate (e.g., Kemptide), and ATP in the kinase buffer.

-

Create a serial dilution of 8-Bromo-cAMP in the kinase buffer.

-

-

Kinase Reaction (384-well plate format):

-

To each well, add the PKA enzyme, PKA substrate, and 8-Bromo-cAMP at various concentrations (or a vehicle control).

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and catalyze the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Measurement and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the concentration of 8-Bromo-cAMP to generate a dose-response curve and determine the EC50 value.

-

Western Blot Analysis of CREB Phosphorylation

This is an indirect, cell-based method to assess PKA activity by measuring the phosphorylation of a key downstream target, the transcription factor CREB (cAMP response element-binding protein), at Serine 133.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T) to the desired confluency.

-

Treat the cells with various concentrations of 8-Bromo-cAMP for a specific duration.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total CREB.

-

Quantify the band intensities using densitometry software and calculate the ratio of pCREB to total CREB.

-

In Vitro Radioactive Kinase Assay

This classic method provides a direct measure of kinase activity by quantifying the incorporation of 32P from [γ-32P]ATP into a PKA-specific peptide substrate.

Protocol:

-

Sample Preparation:

-

Prepare a PKA-containing fraction from cell or tissue lysates, or use purified PKA enzyme.

-

-

Reaction Setup (on ice):

-

In microcentrifuge tubes, combine a kinase buffer, the PKA substrate (e.g., Kemptide), the PKA enzyme sample, and the desired concentration of 8-Bromo-cAMP (or other agonists/antagonists).

-

Include a negative control tube with no PKA enzyme.

-

-

Kinase Reaction:

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

-

-

Stopping the Reaction and Precipitation:

-

Stop the reaction by adding 40% trichloroacetic acid (TCA).

-

Incubate on ice for 20 minutes to precipitate the phosphorylated peptide.

-

Centrifuge to pellet the precipitate.

-

-

Quantification:

-

Spot the supernatant (containing the precipitated, 32P-labeled peptide) onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-32P]ATP.

-

Quantify the radioactivity on the paper using a scintillation counter. The counts per minute (CPM) are proportional to PKA activity.

-

Logical Framework of 8-Bromoadenosine Action

The utility of 8-Bromoadenosine and its derivatives in research stems from a logical progression of its biochemical and physiological properties.

Conclusion

8-Bromoadenosine, primarily through its active form 8-Bromo-cAMP, is an indispensable pharmacological tool for the study of the PKA signaling pathway. Its mechanism of action mirrors that of the endogenous activator cAMP but is augmented by enhanced binding affinity, cell permeability, and resistance to degradation. These properties enable researchers to achieve potent, selective, and sustained activation of PKA, facilitating the detailed investigation of its myriad downstream physiological and pathophysiological roles. The experimental protocols detailed in this guide provide a robust framework for quantifying its effects in both in vitro and cellular contexts.

References

8-Bromoadenosine: A Phosphodiesterase-Resistant cAMP Analog for Cellular Signaling Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular signaling pathways. Its intracellular concentration is tightly regulated by the synthesizing enzymes, adenylyl cyclases, and the degrading enzymes, phosphodiesterases (PDEs). To dissect the complexities of cAMP-mediated signaling, researchers often employ synthetic analogs that exhibit modified properties. 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP or 8-Bromoadenosine) is a widely utilized cell-permeable cAMP analog distinguished by its resistance to hydrolysis by most phosphodiesterases. This characteristic leads to a sustained elevation of intracellular cAMP levels, making it a potent activator of downstream effectors, primarily Protein Kinase A (PKA). This technical guide provides a comprehensive overview of 8-Bromoadenosine, including its mechanism of action, comparative efficacy, and detailed experimental protocols for its application in research settings.

Introduction

8-Bromoadenosine is a derivative of cAMP where the hydrogen atom at the 8th position of the adenine ring is substituted with a bromine atom. This modification confers two key properties: enhanced cell permeability and increased resistance to degradation by cyclic nucleotide phosphodiesterases[1]. As a result, 8-Bromoadenosine effectively mimics the intracellular effects of cAMP but with greater potency and duration of action. It is a well-established tool for activating PKA and studying a wide range of cellular processes, including gene expression, cell differentiation, apoptosis, and ion channel regulation[2][3].

Mechanism of Action

The primary mechanism of action of 8-Bromoadenosine is the activation of Protein Kinase A (PKA). In its inactive state, PKA exists as a heterotetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two cAMP molecules, or their analogs like 8-Bromoadenosine, to each regulatory subunit induces a conformational change. This change leads to the dissociation of the catalytic subunits, which are then free to phosphorylate target substrate proteins on serine and threonine residues, thereby modulating their activity and initiating downstream cellular responses.

Figure 1. cAMP Signaling Pathway and the Role of 8-Bromoadenosine.

Data Presentation: Quantitative Comparison

The enhanced efficacy of 8-Bromoadenosine stems from its potent activation of PKA and its resistance to hydrolysis by PDEs. The following tables summarize the available quantitative data for comparison.

Table 1: Protein Kinase A (PKA) Activation

| Compound | Activation Constant (Ka) |

| 8-Bromoadenosine | ~0.05 µM [4][5] |

| cAMP | Varies by PKA isoform, typically in the range of 0.1 - 1.0 µM |

Table 2: Phosphodiesterase (PDE) Resistance

While comprehensive Ki or IC50 values for 8-Bromoadenosine across all PDE isoforms are not available in a single comparative study, the existing literature indicates a significantly higher resistance to hydrolysis compared to cAMP, particularly for the PDE4 family. The Km values for cAMP hydrolysis by various PDE isoforms highlight the different affinities these enzymes have for the natural substrate.

| PDE Isoform | Km for cAMP Hydrolysis | Resistance of 8-Bromoadenosine |

| PDE1B | 33 µM | - |

| PDE2A | 110 µM | - |

| PDE3 | 10-100 nM | - |

| PDE4 | 2.5 - 5.5 µM | High resistance |

| PDE7 | - | - |

| PDE8A/B | <0.15 µM | Insensitive to some general PDE inhibitors |

Note: A lower Ka value indicates a higher binding affinity and more potent activation of PKA. The resistance of 8-Bromoadenosine to PDE hydrolysis is a key factor in its sustained cellular activity.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-Bromoadenosine.

Phosphodiesterase (PDE) Activity Assay

This protocol allows for the determination of the rate of cAMP or 8-Bromoadenosine hydrolysis by a specific PDE isoform.

Figure 2. Workflow for a Phosphodiesterase Activity Assay.

Materials:

-

Purified PDE enzyme

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

cAMP and 8-Bromoadenosine stock solutions

-

PDE inhibitor (e.g., IBMX) for termination

-

Detection system (e.g., HPLC with UV detector, commercial luminescence-based assay kit)

Procedure:

-

Prepare serial dilutions of cAMP and 8-Bromoadenosine in Assay Buffer.

-

Add a defined amount of purified PDE enzyme to each reaction tube.

-

Initiate the reaction by adding the substrate (cAMP or 8-Bromoadenosine) to the reaction tubes.

-

Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a PDE inhibitor (e.g., 100 µM IBMX) or by heat inactivation.

-

Quantify the amount of remaining substrate or the amount of product (AMP or 8-Bromo-AMP) formed using a suitable detection method.

-

Calculate the rate of hydrolysis and compare the rates for cAMP and 8-Bromoadenosine to determine the relative resistance.

Protein Kinase A (PKA) Activation Assay

This protocol measures the activation of PKA in response to 8-Bromoadenosine.

Figure 3. Workflow for a Protein Kinase A Activation Assay.

Materials:

-

Purified PKA holoenzyme

-

Kinase Assay Buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

8-Bromoadenosine stock solution

-

ATP (containing [γ-³²P]ATP for radiometric assay)

-

PKA substrate (e.g., Kemptide)

-

Phosphocellulose paper and wash buffers (for radiometric assay)

-

Scintillation counter or other detection instrument

Procedure:

-

Prepare serial dilutions of 8-Bromoadenosine in Kinase Assay Buffer.

-

Add a fixed amount of PKA holoenzyme to each reaction tube.

-

Incubate the PKA with the different concentrations of 8-Bromoadenosine for 10-15 minutes at room temperature to allow for activation.

-

Initiate the kinase reaction by adding a mixture of ATP (spiked with [γ-³²P]ATP) and the PKA substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Plot the PKA activity against the concentration of 8-Bromoadenosine to determine the activation constant (Ka).

Cell-Based Assay for Downstream Signaling

This protocol outlines a general method for treating cells with 8-Bromoadenosine and assessing a downstream event, such as CREB phosphorylation.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

8-Bromoadenosine stock solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Primary antibody against phospho-CREB (Ser133)

-

Primary antibody against total CREB

-

Appropriate secondary antibodies

-

Western blotting reagents and equipment

Procedure:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 8-Bromoadenosine (e.g., 10-100 µM) for a desired time period (e.g., 15-60 minutes). Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting using the prepared lysates.

-

Probe the membrane with a primary antibody against phospho-CREB.

-

Strip and re-probe the membrane with an antibody against total CREB for normalization.

-

Detect the signals using an appropriate detection system and quantify the band intensities to determine the fold-change in CREB phosphorylation.

Conclusion

8-Bromoadenosine is an invaluable tool for researchers studying cAMP-mediated signaling pathways. Its cell permeability and resistance to phosphodiesterase degradation allow for sustained and potent activation of PKA, enabling the elucidation of downstream cellular events. The experimental protocols provided in this guide offer a starting point for utilizing 8-Bromoadenosine in a variety of research applications. A thorough understanding of its properties and appropriate experimental design will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the intricate roles of cAMP in cellular function and disease.

References

- 1. biolog.de [biolog.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Structure-Activity Relationship of 8-Bromoadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 8-bromoadenosine, a synthetic nucleoside analog with diverse biological activities. By exploring the impact of the bromine substitution at the 8-position of the adenine ring, this document aims to elucidate the key structural determinants for its various pharmacological effects, including the activation of protein kinases, modulation of adenosine receptors, induction of apoptosis, and potential as a Toll-like receptor agonist. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on the adenosine scaffold.

Introduction to 8-Bromoadenosine

8-Bromoadenosine is a derivative of the endogenous nucleoside adenosine, characterized by the substitution of a hydrogen atom with a bromine atom at the 8-position of the purine ring. This modification significantly alters the electronic and steric properties of the molecule, leading to a preferred syn conformation around the glycosidic bond, in contrast to the predominantly anti conformation of adenosine. This conformational preference is a key factor influencing its interaction with various biological targets and is central to its structure-activity relationship.

Initially recognized for its ability to mimic cyclic adenosine monophosphate (cAMP) and activate cAMP-dependent protein kinase (PKA), 8-bromoadenosine and its derivatives have since been shown to exert a wide range of biological effects. These include the activation of cGMP-dependent protein kinase (PKG), modulation of adenosine receptor activity, inhibition of cancer cell proliferation, and induction of apoptosis. More recently, interest has grown in the potential for 8-substituted adenosine analogs to act as immunomodulators through the activation of Toll-like receptors (TLRs).

Quantitative Structure-Activity Relationship Data

The biological activity of 8-bromoadenosine and its analogs is highly dependent on the nature of the substituent at the 8-position, as well as modifications at other positions of the adenosine scaffold. The following tables summarize key quantitative data from various studies, illustrating the structure-activity relationships for different biological targets.

Table 1: Activation of Protein Kinase A (PKA) and Protein Kinase G (PKG) by 8-Substituted Adenosine Analogs

| Compound | Substituent at C8 | Target | Activity (Ka, µM) |

| 8-Bromo-cAMP | -Br | PKA | 0.05[1] |

Table 2: Inhibition of Cancer Cell Growth by 8-Substituted Adenosine Analogs

| Compound | Substituent at C8 | Cell Line | Activity (IC50, µM) |

| 8-Chloroadenosine | -Cl | MDA-MB-231 (Breast Cancer) | 0.52[2] |

| 8-Chloroadenosine | -Cl | SK-BR-3 (Breast Cancer) | 1.4[2] |

| KHF16 (a triterpenoid, for comparison) | N/A | MCF7 (Breast Cancer) | 5.6[2] |

| KHF16 (a triterpenoid, for comparison) | N/A | MDA-MB-231 (Breast Cancer) | 6.8[2] |

| KHF16 (a triterpenoid, for comparison) | N/A | MDA-MB-468 (Breast Cancer) | 9.2 |

Table 3: Binding Affinities of 8-Substituted Adenosine Analogs for Adenosine Receptors

| Compound | Substituent at C8 | Receptor Subtype | Activity (Ki, nM) |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | -Styryl derivative | A2A | 54 |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | -Styryl derivative | A2A | 24 |

| N-(3-iodobenzyl)-5'-O-methyladenosine | -H | A3 | 4 |

| 5'-O-ethyl-N-(3-iodobenzyl)adenosine | -H | A3 | 3 |

| 2-Chloro-N-cyclopentyl-5'-O-methyladenosine | -H | A1 | 16 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 8-bromoadenosine's structure-activity relationship.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the activity of various kinases in the presence of 8-bromoadenosine analogs.

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

8-Bromoadenosine analog to be tested

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

ADP

-

-

Kinase reaction buffer (specific to the kinase being assayed)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare serial dilutions of the 8-bromoadenosine analog in the kinase reaction buffer.

-

In a white, opaque multi-well plate, add the following components in a final volume of 5 µL:

-

1 µL of 5x kinase reaction buffer

-

1 µL of substrate and ATP mixture (final concentrations to be optimized for each kinase, typically near the Km for ATP)

-

1 µL of the 8-bromoadenosine analog dilution (or vehicle control)

-

2 µL of kinase solution

-

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the concentration of the 8-bromoadenosine analog.

-

Determine the IC50 value (the concentration of the compound that inhibits kinase activity by 50%) by fitting the data to a dose-response curve.

-

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol is a generalized procedure for assessing apoptosis in cell cultures treated with 8-bromoadenosine analogs, based on the principle of phosphatidylserine externalization.

Materials:

-

Cells of interest (adherent or suspension)

-

8-Bromoadenosine analog to be tested

-

Annexin V-FITC Apoptosis Detection Kit, which typically includes:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

10x Annexin V Binding Buffer

-

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of the 8-bromoadenosine analog for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.

-

-

Cell Harvesting and Washing:

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or by gentle scraping. For suspension cells, collect them by centrifugation.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Prepare 1x Annexin V Binding Buffer by diluting the 10x stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the 8-bromoadenosine analog.

-

Signaling Pathways and Experimental Workflows

The biological effects of 8-bromoadenosine are mediated through its interaction with key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for the synthesis and evaluation of 8-bromoadenosine analogs.

Protein Kinase A (PKA) Signaling Pathway

Caption: PKA signaling pathway activated by 8-Bromo-cAMP.

cGMP-Dependent Protein Kinase (PKG) Signaling Pathway

Caption: PKG signaling pathway activated by 8-Bromo-cGMP.

Experimental Workflow for Synthesis and Evaluation of 8-Substituted Adenosine Analogs

Caption: Workflow for synthesis and evaluation of 8-substituted adenosine analogs.

Conclusion

The substitution at the 8-position of the adenosine ring is a powerful strategy for modulating the biological activity of this versatile nucleoside. 8-Bromoadenosine and its derivatives have demonstrated a wide spectrum of pharmacological effects, driven by the conformational constraints imposed by the bulky bromine atom. The quantitative data and experimental protocols presented in this guide highlight the importance of systematic modifications and rigorous biological evaluation in elucidating the structure-activity relationships of these compounds. The signaling pathway diagrams provide a visual framework for understanding their mechanisms of action. As research in this area continues, a deeper understanding of the SAR of 8-substituted adenosines will undoubtedly pave the way for the development of novel and more selective therapeutic agents for a range of diseases, from cancer to inflammatory and neurological disorders. Further exploration into their potential as immunomodulators, particularly as TLR agonists, represents an exciting and promising avenue for future drug discovery efforts.

References

An In-depth Technical Guide to the Intracellular Targets of 8-Bromoadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine and its derivatives, particularly 8-Bromo-cyclic AMP (8-Br-cAMP), are pivotal tools in cell biology and pharmacology. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), 8-Br-cAMP is resistant to degradation by phosphodiesterases, leading to sustained activation of cAMP-mediated signaling pathways. This guide provides a comprehensive overview of the primary intracellular targets of 8-Bromoadenosine, its mechanism of action, and its downstream effects on cellular processes. We will delve into the key signaling cascades, present quantitative data on its interactions, and provide illustrative diagrams to elucidate these complex pathways.

Core Intracellular Targets of 8-Bromoadenosine

The primary intracellular effects of 8-Bromoadenosine are mediated through its cyclic monophosphate derivative, 8-Br-cAMP. This analog directly engages with and activates key intracellular signaling proteins that are normally regulated by endogenous cAMP.

Protein Kinase A (PKA)

The most well-documented intracellular target of 8-Br-cAMP is Protein Kinase A (PKA) .[1][2][3][4] PKA is a serine/threonine kinase that, in its inactive state, exists as a heterotetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP (or 8-Br-cAMP) to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These freed catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular functions.

Exchange Protein Directly Activated by cAMP (Epac)

8-Br-cAMP also serves as a direct activator of the Exchange protein directly activated by cAMP (Epac) . Epac proteins, also known as cAMP-regulated guanine nucleotide exchange factors (cAMP-GEFs), are another class of intracellular cAMP sensors. Upon binding of 8-Br-cAMP, Epac proteins become activated and catalyze the exchange of GDP for GTP on small G proteins of the Rap family (Rap1 and Rap2). This activation of Rap proteins initiates a separate cascade of signaling events, often related to cell adhesion, cell junction dynamics, and secretion.

Mechanism of Action

8-Bromoadenosine, when introduced to cells, is often in the form of 8-Br-cAMP, a lipophilic derivative that can readily cross the cell membrane. Its primary mechanism of action stems from its structural similarity to cAMP, allowing it to function as a direct mimetic. A key feature of 8-Br-cAMP is its resistance to enzymatic degradation by cyclic nucleotide phosphodiesterases (PDEs) . PDEs are responsible for hydrolyzing cAMP to AMP, thus terminating its signaling. By evading this degradation, 8-Br-cAMP provides a more sustained and potent activation of PKA and Epac compared to transient increases in endogenous cAMP.

Signaling Pathways and Downstream Effects

The activation of PKA and Epac by 8-Br-cAMP triggers a cascade of downstream signaling events that influence a broad spectrum of cellular processes.

PKA-Mediated Signaling

The activation of PKA by 8-Br-cAMP leads to the phosphorylation of numerous target proteins, resulting in:

-

Regulation of Gene Expression: PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), which then binds to cAMP response elements (CREs) in the promoters of target genes to modulate their transcription.

-

Control of Cell Cycle and Proliferation: PKA activation can lead to the inhibition of cell growth and proliferation in various cell types, including cancer cells.

-

Induction of Apoptosis: Sustained PKA activation is a known trigger for programmed cell death in several cellular contexts.

-

Metabolic Regulation: PKA plays a crucial role in regulating metabolic pathways, such as glycogenolysis and gluconeogenesis.

Epac-Mediated Signaling

The activation of Epac by 8-Br-cAMP and the subsequent activation of Rap GTPases can lead to:

-

Modulation of Cell Adhesion and Migration: Epac signaling is heavily involved in regulating integrin-mediated cell adhesion and cell-cell junctions, thereby influencing cell migration.

-

Cytoskeletal Rearrangement: Through downstream effectors, Epac can influence the organization of the actin cytoskeleton.

-

Vesicular Trafficking and Secretion: Epac plays a role in regulating exocytosis and the secretion of various molecules, such as insulin.

Crosstalk and Integrated Cellular Responses

It is important to note that the PKA and Epac signaling pathways are not entirely independent and can exhibit significant crosstalk. The ultimate cellular response to 8-Br-cAMP is a result of the integrated output from both of these major cAMP-sensing pathways. This integrated signaling network allows for fine-tuned control over a diverse range of cellular functions, including:

-

Angiogenesis: 8-Br-cAMP has been shown to induce the production of Vascular Endothelial Growth Factor (VEGF), a critical regulator of blood vessel formation.

-

Ion Channel Function: It can modulate the activity and expression of various ion channels, such as the Na+-K+-ATPase.

-

Cell Differentiation: 8-Br-cAMP can promote the differentiation of various cell types.

Quantitative Data

While specific binding affinities and IC50 values can vary depending on the experimental system and conditions, the following table summarizes the key interactions.

| Compound | Target | Interaction | Reported Effect |

| 8-Bromo-cAMP | Protein Kinase A (PKA) | Direct Agonist | Activation of kinase activity |

| 8-Bromo-cAMP | Exchange protein directly activated by cAMP (Epac) | Direct Agonist | Activation of guanine nucleotide exchange factor activity |

| 8-Bromo-cAMP | Phosphodiesterases (PDEs) | Poor Substrate | Resistance to hydrolysis, leading to sustained signaling |

Signaling Pathway Diagram

The following diagram illustrates the primary intracellular signaling pathways activated by 8-Bromoadenosine (as 8-Br-cAMP).

Caption: Intracellular signaling pathways of 8-Bromo-cAMP.

Experimental Protocols

Detailed methodologies for studying the effects of 8-Bromoadenosine are crucial for reproducible research. Below are outlines for key experiments.

PKA Activity Assay

-

Objective: To quantify the activation of PKA in response to 8-Br-cAMP treatment.

-

Principle: This assay measures the transfer of the γ-phosphate from ATP to a specific PKA substrate peptide.

-

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with varying concentrations of 8-Br-cAMP for a specified time course.

-

Cell Lysis: Harvest cells and prepare cell lysates in a buffer that preserves kinase activity.

-

Kinase Reaction: Incubate cell lysates with a PKA-specific substrate peptide (e.g., Kemptide) and γ-³²P-ATP or use a non-radioactive method with a phosphospecific antibody.

-

Detection: For radioactive assays, separate the phosphorylated peptide from free ATP using phosphocellulose paper and quantify radioactivity using a scintillation counter. For non-radioactive assays, use an ELISA-based format with a phosphospecific antibody and a colorimetric or fluorescent readout.

-

Epac Activation Assay (Pull-down)

-

Objective: To assess the activation of Epac by measuring the amount of GTP-bound Rap1.

-

Principle: This assay utilizes a protein domain that specifically binds to the GTP-bound (active) form of Rap1 to pull it down from cell lysates.

-

Methodology:

-

Cell Culture and Treatment: Treat cells with 8-Br-cAMP as described above.

-

Cell Lysis: Lyse cells in a buffer containing a Rap1 activation-specific probe (e.g., a GST-fusion protein of the RalGDS-RBD).

-

Pull-down: Incubate the lysate with glutathione-sepharose beads to pull down the probe bound to active Rap1-GTP.

-

Western Blotting: Elute the bound proteins, separate them by SDS-PAGE, and detect the amount of pulled-down Rap1 using a Rap1-specific antibody.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To determine the extent of apoptosis induced by 8-Br-cAMP.

-

Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.

-

Methodology:

-

Cell Treatment: Treat cells with 8-Br-cAMP for various durations.

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Conclusion

8-Bromoadenosine and its derivatives are invaluable pharmacological agents for probing the intracellular signaling pathways mediated by cAMP. Its primary targets, Protein Kinase A and Epac, are central regulators of a vast array of cellular processes. The resistance of 8-Br-cAMP to phosphodiesterase degradation makes it a potent and reliable tool for inducing sustained activation of these pathways. A thorough understanding of its mechanisms of action and the downstream consequences is essential for its effective use in research and for the development of novel therapeutic strategies targeting cAMP signaling.

References

The Role of 8-Bromoadenosine in the Regulation of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine (8-Br-Ado) and its cyclic monophosphate form, 8-Bromo-cAMP (8-Br-cAMP), are pivotal synthetic analogs of endogenous adenosine and cyclic adenosine monophosphate (cAMP). Valued for their enhanced stability and cell permeability, these compounds serve as powerful tools in molecular biology and pharmacology to dissect cellular signaling pathways. 8-Br-cAMP is particularly notable for its resistance to hydrolysis by phosphodiesterases, ensuring a prolonged intracellular signaling effect compared to natural cAMP.[1][2] This technical guide provides an in-depth exploration of the mechanisms by which 8-Bromoadenosine and its derivatives regulate gene expression, details common experimental protocols, presents quantitative data from relevant studies, and visualizes the core signaling pathways involved.

Core Mechanisms of Action

8-Bromoadenosine derivatives primarily regulate gene expression through the modulation of intricate signaling cascades. The most well-documented mechanisms involve the activation of cAMP-dependent pathways, though other modes of action, such as influencing Toll-Like Receptor (TLR) signaling and the MAPK pathway, have also been described.

Activation of the cAMP/PKA Signaling Pathway

The canonical mechanism of action for 8-Br-cAMP is the activation of the cAMP-dependent Protein Kinase A (PKA). PKA is a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R-subunits bind to and inhibit the C-subunits.

Upon entering the cell, 8-Br-cAMP mimics endogenous cAMP by binding to the R-subunits, causing a conformational change that leads to the dissociation and activation of the C-subunits. These active C-subunits can then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, including transcription factors. A key target is the cAMP Response Element-Binding Protein (CREB). Once phosphorylated by PKA, CREB binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.

Activation of Epac Proteins

In addition to PKA, 8-Br-cAMP is known to activate Exchange Proteins Directly Activated by cAMP (Epac). This activation occurs independently of PKA. The simultaneous activation of both PKA and Epac signaling cascades has been linked to the regulation of specific genes, such as Vascular Endothelial Growth Factor (VEGF). Studies have shown that selective activation of either PKA or Epac alone does not significantly enhance VEGF expression, whereas treatment with 8-Br-cAMP, which activates both, leads to a significant increase in VEGF production.

Modulation of Other Signaling Pathways

The influence of 8-Br-cAMP is not confined to the PKA and Epac pathways. Evidence suggests it can trigger crosstalk with other major signaling networks. For instance, treatment of cells with 8-Br-cAMP has been shown to activate the MAPK/Erk pathway, a central regulator of cell proliferation, differentiation, and survival. This activation can be an indirect consequence of PKA or Epac activation. In some contexts, 8-Br-cAMP has also been used to study calcium-mediated pathways.

Toll-Like Receptor (TLR) Agonism

Structurally similar to adenosine nucleosides, certain synthetic molecules can act as agonists for Toll-like receptors, particularly TLR7 and TLR8, which are involved in the innate immune response. While other adenosine and guanosine analogs are well-characterized TLR7/8 agonists, the direct and potent activity of 8-Bromoadenosine in this specific context is less defined but represents a potential mechanism for its immunomodulatory effects and consequent regulation of immune-related genes.

Signaling Pathways and Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Canonical 8-Br-cAMP-PKA signaling pathway for gene activation.

References

The Cell Permeability of 8-Bromoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular permeability of 8-Bromoadenosine, a purine nucleoside analog of significant interest in biomedical research. This document details the mechanisms of its transport across the plasma membrane, presents available quantitative data, outlines key experimental protocols for assessing its permeability, and illustrates the relevant biological pathways.

Introduction to 8-Bromoadenosine and its Biological Significance

8-Bromoadenosine is a synthetic analog of the endogenous nucleoside adenosine, characterized by the substitution of a bromine atom at the 8-position of the purine ring. This modification alters its chemical properties and metabolic fate, making it a valuable tool for studying cellular processes and a potential therapeutic agent. Understanding its ability to cross the cell membrane is fundamental to elucidating its mechanism of action and developing its therapeutic applications. Once inside the cell, 8-Bromoadenosine can be metabolized into its phosphate derivatives, such as 8-Bromo-ATP, which can interfere with essential cellular processes like RNA synthesis.[1][2]

Mechanisms of Cellular Uptake

The transport of hydrophilic molecules like nucleosides and their analogs across the lipid bilayer of the cell membrane is predominantly mediated by specialized membrane transport proteins. The cellular uptake of 8-Bromoadenosine is believed to occur through two primary mechanisms: passive diffusion and, more significantly, carrier-mediated transport.

2.1 Passive Diffusion: While possible for small molecules, passive diffusion is generally a minor route for nucleoside analogs due to their hydrophilicity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess this transport mechanism, which isolates passive diffusion from active transport processes.

2.2 Carrier-Mediated Transport: The primary mechanism for 8-Bromoadenosine uptake is through nucleoside transporters (NTs). These transporters are categorized into two major families:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient and are sodium-independent.

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that actively transport nucleosides into the cell against their concentration gradient.[3]

Given that 8-Bromoadenosine is a purine analog, it is hypothesized to be a substrate for purine-preferring transporters. Specifically, the human Concentrative Nucleoside Transporter 2 (hCNT2) is a strong candidate for its transport, as it is the primary transporter for purine nucleosides in the gastrointestinal tract.[3] This is further supported by evidence that derivatives of 8-Bromoadenosine act as inhibitors of hCNT2.[3]

dot

Caption: Cellular uptake mechanisms for 8-Bromoadenosine.

Quantitative Data on Cell Permeability

| Compound/Parameter | Assay | Value | Permeability Classification | Reference |

| General Classification | Caco-2 | Papp < 1.0 x 10⁻⁶ cm/s | Low | General Knowledge |

| Caco-2 | 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s | Moderate | General Knowledge | |

| Caco-2 | Papp > 10.0 x 10⁻⁶ cm/s | High | General Knowledge | |

| 8-aminoadenosine derivative (from 8-Bromoadenosine) | hCNT2 Inhibition | IC₅₀ = 0.64 ± 0.19 µM | Potent Inhibitor |

Experimental Protocols for Permeability Assessment

The following sections detail the methodologies for key experiments used to evaluate the cell permeability of nucleoside analogs like 8-Bromoadenosine.

4.1 Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that assesses the passive diffusion of a compound across an artificial lipid membrane.

-

Objective: To determine the passive permeability of 8-Bromoadenosine.

-

Principle: A 96-well filter plate with a porous support is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

-

Methodology:

-

Membrane Preparation: Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

-

Compound Preparation: Prepare a solution of 8-Bromoadenosine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 10-100 µM).

-

Assay Setup: Fill the acceptor wells with buffer. Place the lipid-coated donor plate on top of the acceptor plate and add the 8-Bromoadenosine solution to the donor wells.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Quantification: After incubation, measure the concentration of 8-Bromoadenosine in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A * (V_D + V_A)) / (V_D * [C]_D_initial)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_D_initial is the initial concentration in the donor well.

-

dot

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

4.2 Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo drug absorption. It accounts for passive diffusion, active transport, and efflux mechanisms.

-

Objective: To determine the bidirectional permeability of 8-Bromoadenosine across a model of the intestinal epithelium.

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports. Over 21 days, they differentiate into a monolayer of polarized enterocytes with tight junctions and functional transporters.

-

Methodology:

-

Cell Culture: Seed Caco-2 cells onto permeable filter inserts in a multi-well plate and culture for 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Bidirectional Transport:

-

Apical to Basolateral (A-B): Add 8-Bromoadenosine to the apical (upper) chamber and fresh media to the basolateral (lower) chamber.

-

Basolateral to Apical (B-A): Add 8-Bromoadenosine to the basolateral chamber and fresh media to the apical chamber.

-

-

Incubation and Sampling: Incubate the plates at 37°C. At various time points, take samples from the receiver chamber and replace with fresh media.

-

Quantification: Analyze the concentration of 8-Bromoadenosine in the samples by LC-MS/MS.

-

Calculation: Calculate the Papp for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.

-

4.3 Radiolabeled Uptake Assay

This assay directly measures the uptake of a radiolabeled compound into cells, providing kinetic data on transporter activity.

-

Objective: To determine the kinetics of 8-Bromoadenosine transport by specific nucleoside transporters.

-

Principle: Cells (either primary cells or a cell line overexpressing a specific transporter like hCNT2) are incubated with radiolabeled 8-Bromoadenosine (e.g., ³H- or ¹⁴C-labeled). The amount of radioactivity incorporated into the cells over time is measured.

-

Methodology:

-

Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.

-

Uptake Initiation: Add the radiolabeled 8-Bromoadenosine solution to the cells and incubate at 37°C for various time points.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Plot the uptake over time to determine the initial rate of transport. Kinetic parameters like Km and Vmax can be determined by performing the assay with varying substrate concentrations.

-

Intracellular Fate and Signaling of 8-Bromoadenosine

Once transported into the cell, 8-Bromoadenosine is not a direct signaling molecule in the same way as its cyclic monophosphate counterpart, 8-Bromo-cAMP. Instead, its primary mechanism of action involves its metabolic conversion into triphosphate form, 8-Bromo-ATP, by cellular kinases.

8-Bromo-ATP acts as a competitive inhibitor of ATP in transcription. It can be incorporated into the 3'-end of nascent RNA chains by RNA polymerase, leading to premature termination of transcription. This inhibition of RNA synthesis is a key contributor to the cytotoxic effects of 8-Bromoadenosine observed in various cancer cell lines.

dot

Caption: Intracellular metabolism and mechanism of action of 8-Bromoadenosine.

Conclusion

The cell permeability of 8-Bromoadenosine is a critical determinant of its biological activity. Evidence strongly suggests that its entry into cells is primarily mediated by concentrative nucleoside transporters, particularly the purine-preferring hCNT2. While direct quantitative permeability data remains to be fully elucidated in the public domain, established in vitro models such as PAMPA and Caco-2 assays provide robust frameworks for its assessment. Upon cellular entry, 8-Bromoadenosine undergoes phosphorylation to 8-Bromo-ATP, which subsequently inhibits RNA synthesis, leading to its cytotoxic effects. This guide provides researchers and drug development professionals with a foundational understanding of the principles and methodologies for investigating the cell permeability of this and other nucleoside analogs.

References

- 1. [Effect of 8-Br-ATP and 8-Oxy-ATP on RNA synthesis by RNA polymerase from Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromoadenosine: A Comprehensive Technical Guide for Studying Protein Kinase A

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine (8-Br-cAMP) is a widely utilized cell-permeable analog of cyclic adenosine monophosphate (cAMP) that serves as a powerful tool for investigating the diverse roles of Protein Kinase A (PKA) in cellular signaling.[1][2][3][4][5] Its chemical modification, the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring, confers two key properties that make it an invaluable reagent in cell biology and pharmacology: enhanced cell permeability and increased resistance to hydrolysis by phosphodiesterases (PDEs). This guide provides an in-depth overview of 8-Br-cAMP, its mechanism of action, quantitative parameters, detailed experimental protocols, and its application in dissecting PKA-mediated signaling pathways.

Mechanism of Action

8-Br-cAMP mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules (or 8-Br-cAMP) to each regulatory subunit induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby triggering a cascade of downstream cellular responses.

Quantitative Data

The following table summarizes key quantitative parameters of 8-Br-cAMP, providing a reference for experimental design and data interpretation.

| Parameter | Value | Cell Line/System | Reference |

| Kₐ for PKA activation | 0.05 µM | Not specified | |

| Typical effective concentration in cell culture | 100 µM | BEAS-2B cells, MC3T3-E1 cells | |

| Effect on VEGF secretion | Significant increase at 100 µM | MC3T3-E1 osteoblast-like cells | |

| Effect on cell proliferation | Inhibition with continuous treatment | MC3T3-E1 cells and HUVECs | |

| Induction of apoptosis | Yes | Malignant glioma cells | |

| Induction of differentiation | Yes | Malignant glioma cells |

Signaling Pathways

The canonical PKA signaling pathway initiated by 8-Br-cAMP is depicted below. Furthermore, evidence suggests potential crosstalk between the PKA pathway and other signaling cascades, such as the MAPK pathway.

Experimental Protocols

In Vitro PKA Kinase Assay

This assay measures the ability of 8-Br-cAMP to directly activate purified PKA to phosphorylate a model substrate.

Materials:

-

Purified recombinant PKA catalytic and regulatory subunits

-

8-Bromoadenosine (8-Br-cAMP)

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

-

Scintillation counter (for radioactive method) or luminometer (for non-radioactive method)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the PKA regulatory subunit, and the PKA substrate peptide.

-

Add varying concentrations of 8-Br-cAMP to the reaction mixture. Include a control with no 8-Br-cAMP.

-

Initiate the reaction by adding the PKA catalytic subunit and ATP (spiked with [γ-³²P]ATP if using the radioactive method).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or luminometer.

-

Plot the PKA activity against the concentration of 8-Br-cAMP to determine the activation constant (Kₐ).

Western Blot for PKA Substrate Phosphorylation

This method is used to detect the phosphorylation of specific PKA substrates in cells treated with 8-Br-cAMP.

Materials:

-

Cultured cells of interest

-

8-Bromoadenosine (8-Br-cAMP)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody specific to the phosphorylated form of the PKA substrate of interest

-

Primary antibody for the total (phosphorylated and unphosphorylated) form of the substrate (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere or reach the desired confluency.

-

Treat the cells with varying concentrations of 8-Br-cAMP for different time points. Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Cell Viability/Proliferation Assay (MTT/MTS)

This assay assesses the effect of 8-Br-cAMP on cell viability and proliferation.

Materials:

-

Cultured cells

-

8-Bromoadenosine (8-Br-cAMP)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of 8-Br-cAMP concentrations. Include untreated control wells.

-

Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Conclusion

8-Bromoadenosine is a robust and reliable tool for activating PKA and studying its downstream effects. Its enhanced stability and cell permeability make it a superior alternative to native cAMP for many experimental applications. By employing the quantitative data and detailed protocols provided in this guide, researchers can effectively design and execute experiments to elucidate the intricate roles of PKA in health and disease, paving the way for new therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for 8-Bromoadenosine in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that serves as a potent activator of cAMP-dependent signaling pathways. Due to its resistance to degradation by phosphodiesterases, 8-Bromoadenosine provides a sustained activation of downstream effectors, making it a valuable tool for in vitro studies.[1][2] It is widely used to investigate cellular processes such as differentiation, proliferation, apoptosis, and migration.[1] 8-Bromoadenosine primarily activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), initiating distinct signaling cascades that regulate a multitude of cellular functions.[3][4] These application notes provide detailed protocols for the use of 8-Bromoadenosine in cell culture, with a focus on inducing Vascular Endothelial Growth Factor (VEGF) production and promoting cell migration.

Mechanism of Action

8-Bromoadenosine mimics endogenous cAMP, binding to and activating key downstream effectors. Its bromination at the 8th position of the adenine ring makes it more lipophilic than cAMP, facilitating its passage across the cell membrane. Once inside the cell, it activates PKA by binding to its regulatory subunits, causing the release and activation of the catalytic subunits. These catalytic subunits can then phosphorylate a wide array of substrate proteins in the cytoplasm and nucleus, leading to changes in gene expression and cellular function. Additionally, 8-Bromoadenosine can activate Epac, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2, initiating a separate signaling cascade that can influence cell adhesion, migration, and differentiation.

Data Presentation

The following tables summarize quantitative data from studies utilizing 8-Bromoadenosine (8-Br-cAMP) for cell culture treatment.

| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Quantitative Result | Reference |

| MC3T3-E1 (osteoblast-like) | 100 µM | 24 hours | Increased VEGF secretion | Significant increase compared to untreated control | |

| MC3T3-E1 | 100 µM | 1 day | Enhanced Alkaline Phosphatase (ALP) activity | Significant increase at day 7 compared to untreated control | |

| MC3T3-E1 | 100 µM | Continuous (7 days) | Inhibited cell proliferation | Significant decrease in cell number compared to untreated control | |

| HUVEC | 100 µM | Continuous (7 days) | Inhibited cell proliferation | Significant decrease in cell number compared to untreated control | |

| Eca-109 (esophageal cancer) | 20 µM | 24 and 48 hours | Induction of apoptosis | Data not quantified in abstract | |

| Human Endometrial Stromal Cells | 0.5 mM | 2 days | Induction of decidualization | Data not quantified in abstract | |

| Human Neonatal Foreskin Fibroblast (HFF1) | 0.1 / 0.5 mM | Not specified | Enhanced reprogramming efficiency | 2-fold increase; 6.5-fold with Valproic acid |

Experimental Protocols

Protocol 1: Induction of VEGF Production in MC3T3-E1 Cells

This protocol describes how to treat osteoblast-like MC3T3-E1 cells with 8-Bromoadenosine to induce the production and secretion of Vascular Endothelial Growth Factor (VEGF).

Materials:

-

MC3T3-E1 cells

-

Complete growth medium (e.g., Alpha-MEM with 10% FBS)

-

8-Bromoadenosine (8-Br-cAMP)

-

Phosphate Buffered Saline (PBS)

-

6-well plates

-

VEGF ELISA kit

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells in 6-well plates at a density that allows them to reach 80-90% confluency within 24 hours.

-

Cell Adherence: Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ humidified incubator.

-

Preparation of 8-Bromoadenosine Stock Solution: Prepare a stock solution of 8-Bromoadenosine in an appropriate solvent (e.g., sterile water or PBS) at a concentration of 10 mM. Filter-sterilize the stock solution.

-

Treatment: Prepare the treatment medium by diluting the 8-Bromoadenosine stock solution into fresh complete growth medium to a final concentration of 100 µM.

-

Medium Exchange and Treatment: Remove the overnight culture medium from the cells and wash once with PBS. Replace with the 100 µM 8-Bromoadenosine treatment medium. For a control group, use fresh complete growth medium without 8-Bromoadenosine.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Conditioned Medium Collection: After 24 hours, collect the conditioned medium from each well.

-

VEGF Quantification: Quantify the amount of secreted VEGF in the collected conditioned medium using a VEGF ELISA kit, following the manufacturer's instructions.

Protocol 2: Transwell Migration Assay with HUVEC Cells

This protocol details the use of a Transwell (or Boyden Chamber) assay to assess the effect of 8-Bromoadenosine-induced secreted factors on the migration of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVEC cells

-

Conditioned medium from Protocol 1 (from both 8-Bromoadenosine-treated and control cells)

-

Serum-free medium

-

24-well Transwell inserts (8 µm pore size)

-

Fibronectin

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Coating of Transwell Inserts: Coat the underside of the Transwell insert membrane with fibronectin (10 µg/mL) to promote cell attachment.

-

Cell Preparation: Culture HUVECs to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add the conditioned medium collected from Protocol 1. Use conditioned medium from untreated MC3T3-E1 cells as a negative control.

-

In the upper chamber (the Transwell insert), add the HUVEC cell suspension in serum-free medium.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours, or for a duration appropriate for your cell type.

-

Removal of Non-Migrated Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells.

-

Fixation and Staining:

-

Fix the cells that have migrated to the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

-

Wash the inserts with PBS.

-

Stain the migrated cells by immersing the insert in a staining solution for 10-15 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Visualize the stained cells under a microscope.

-

Count the number of migrated cells in several random fields of view.

-

Calculate the average number of cells per field for each condition.

-

Visualizations

References

- 1. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biolog.de [biolog.de]

- 4. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Bromoadenosine-Induced Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine, a cell-permeable analog of adenosine, and its cyclic form, 8-Bromo-cyclic adenosine monophosphate (8-Bromo-cAMP), are potent inducers of cell differentiation in a variety of cell types. By activating the cyclic AMP (cAMP) signaling pathway, these compounds can modulate gene expression and promote the development of specialized cell lineages. These application notes provide detailed protocols for utilizing 8-Bromoadenosine to induce differentiation in osteoblasts, keratinocytes, and induced pluripotent stem cells (iPSCs), along with a summary of expected quantitative outcomes and an overview of the underlying signaling pathways.

Mechanism of Action